molecular formula C16H24Cl2Rh2-2 B12444189 Bis(1,5-cyclooctadiene) dirhodium dichloride

Bis(1,5-cyclooctadiene) dirhodium dichloride

Cat. No.: B12444189
M. Wt: 493.1 g/mol
InChI Key: PDJQCHVMABBNQW-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate . The reaction can be represented as follows: [ 2 \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2 \text{COD} + 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na}_2\text{CO}_3 \rightarrow [\text{RhCl(COD)}]_2 + 2 \text{CH}_3\text{CHO} + 8 \text{H}_2\text{O} + 2 \text{CO}_2 + 4 \text{NaCl} ]

Chemical Reactions Analysis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Scientific Research Applications

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst. Some of its applications include:

Mechanism of Action

The mechanism of action of Chloro(1,5-cyclooctadiene)rhodium(I) dimer involves the formation of adducts with Lewis bases. The molecule consists of a pair of square planar rhodium centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the rhodium centers . This structure allows it to act as an effective catalyst in various chemical reactions.

Comparison with Similar Compounds

Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be compared with other similar compounds such as:

These compounds share similar catalytic properties but differ in their specific applications and reactivity. Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique in its ability to form stable adducts with a variety of Lewis bases, making it a versatile and valuable catalyst in synthetic chemistry .

Biological Activity

Bis(1,5-cyclooctadiene) dirhodium dichloride , with the chemical formula C16H24Cl2Rh2C_{16}H_{24}Cl_{2}Rh_{2}, is a transition metal complex that has garnered attention in various fields, including catalysis and medicinal chemistry. This article focuses on its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Weight : 493.079 g/mol
  • CAS Number : 12092-47-6
  • IUPAC Name : Bis(1,5-cyclooctadiene) dirhodium(I) dichloride
  • Structure : The compound features a dimeric structure where two rhodium centers are coordinated by two 1,5-cyclooctadiene ligands and two chloride ions.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. The compound has been shown to exhibit cytotoxic effects in various cancer cell lines. For instance, one study reported that it induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a mechanism that appears to be linked to oxidative stress and mitochondrial dysfunction .

Case Study: FaDu Cell Line

Parameter Value
Cell Line FaDu
IC50 15 µM
Mechanism of Action Induction of apoptosis through ROS generation
Reference

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS). These ROS can lead to cellular damage and apoptosis in cancer cells. The compound also interacts with various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .

Comparative Analysis with Other Rhodium Complexes

To better understand the biological activity of this compound, it is useful to compare it with other rhodium complexes.

Compound Biological Activity IC50 (µM) Reference
This compoundAnticancer (FaDu cells)15
Rhodium(I) complex with phosphine ligandsAnticancer (various cell lines)10-30
Rhodium(I) dicarbonyl complexesEnzyme inhibition25

Properties

IUPAC Name

cycloocta-1,5-diene;rhodium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJQCHVMABBNQW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2Rh2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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